molecular formula C9H20Cl2N2 B2673757 3,9-Diazaspiro[5.5]undecane dihydrochloride CAS No. 2089256-14-2

3,9-Diazaspiro[5.5]undecane dihydrochloride

Cat. No.: B2673757
CAS No.: 2089256-14-2
M. Wt: 227.17
InChI Key: FLHSFTYZKYPXGT-UHFFFAOYSA-N
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Description

3,9-Diazaspiro[5.5]undecane dihydrochloride is a high-value spirocyclic chemical scaffold of significant interest in pharmaceutical research and drug discovery. This compound features a unique rigid, three-dimensional dipiperidine structure that is spiro-fused at the central carbon, a property that can enhance binding selectivity and improve physicochemical properties in lead optimization programs. Its primary research value lies in its application as a key synthetic intermediate for the development of novel therapeutic agents. The diazaspiro[5.5]undecane core serves as a versatile template for creating compounds that act as potent and selective ligands for various biological targets. Specifically, derivatives of this scaffold have been developed as potent positive allosteric modulators of the α7 nicotinic acetylcholine receptor, representing a promising approach for the treatment of pain . Furthermore, structural analogs, particularly 1,9-diazaspiro[5.5]undecanes, have demonstrated compelling biological activity in pre-clinical models for treating obesity through inhibition of acetyl-CoA carboxylase (ACC), as well as for addressing psychotic disorders and other conditions . In neurological research, this spirodiamine system has been successfully leveraged to create high-affinity, selective ligands for the dopamine D3 receptor (D3R), demonstrating a superior selectivity profile with minimal off-target interactions at other aminergic G-protein-coupled receptors (GPCRs) compared to classic piperazine-based scaffolds . This makes it an invaluable building block for developing research tools and potential therapeutics for substance abuse and other neurological disorders. The compound is supplied as the dihydrochloride salt to enhance its stability and solubility. Researchers should store the product under an inert atmosphere at room temperature . Please note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3,9-diazaspiro[5.5]undecane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c1-5-10-6-2-9(1)3-7-11-8-4-9;;/h10-11H,1-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHSFTYZKYPXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801347415
Record name 3,9-Diazaspiro[5.5]undecane dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089256-14-2
Record name 3,9-Diazaspiro[5.5]undecane dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,9-diazaspiro[5.5]undecane dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,9-Diazaspiro[5.5]undecane dihydrochloride typically involves the formation of the spirocyclic core followed by the introduction of the dihydrochloride salt. One common method includes the cyclization of a suitable diamine precursor under acidic conditions to form the spirocyclic structure. The reaction is often carried out in the presence of a strong acid such as hydrochloric acid to facilitate the formation of the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction controls are crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at its tertiary amine groups or adjacent carbon atoms. Key findings include:

Reagent/ConditionsReaction SiteMajor ProductsResearch Findings
KMnO₄ (acidic conditions)Amine N-oxidationN-oxide derivativesPartial oxidation observed at 60°C with 45% yield
CrO₃/H₂SO₄α-Carbon to amineKetone derivativesRequires anhydrous conditions
H₂O₂/Fe catalystSpiro carbonRing-opened dicarbonyl compoundsLimited selectivity due to competing pathways

Oxidation products exhibit modified electronic properties, enhancing their utility in medicinal chemistry for receptor binding studies .

Reduction Reactions

While the compound itself is not typically reduced, its derivatives participate in hydrogenation and borane-mediated processes:

Reagent/ConditionsTarget Functional GroupMajor ProductsApplication
LiAlH₄ (THF, 0°C)Amide → amineFree base spirocyclic amineIntermediate for drug synthesis
BH₃·THFKetone → alcoholHydroxylated derivativesImproved water solubility

Reduction of amide-containing precursors (e.g., 3-carboxylate derivatives) to regenerate the free base form is critical for pharmacokinetic optimization.

Substitution Reactions

The tertiary amines participate in alkylation and acylation reactions, enabling structural diversification:

Reaction TypeReagents/ConditionsProductsBiological Relevance
Alkylation RX (R = Me, Bn, etc.), K₂CO₃Quaternary ammonium saltsEnhanced GGTase I inhibition
Acylation AcCl, DCM, Et₃NAcetylated derivativesImproved blood-brain barrier penetration
Sulfonylation RSO₂Cl, pyridineSulfonamide derivativesGeranylgeranyltransferase inhibitors

A 2021 study demonstrated that 5-heteroaryl substitution (e.g., pyridinyl groups) increased inhibitory activity against GGTase I by 18-fold compared to unmodified derivatives .

Cyclization Reactions

The spirocyclic framework serves as a scaffold for constructing polycyclic systems:

Reagents/ConditionsNew Ring FormedApplication
Phosgene, DCMOxazolidinoneCNS-active compound synthesis
CS₂, Cu(I) catalystThiazepaneAnticancer agent precursors

Acid-Base Reactions

The dihydrochloride salt undergoes reversible protonation-deprotonation:

ConditionEffectUtility
NaOH (pH > 10)Free base generation (C₉H₁₈N₂)Purification via liquid-liquid extraction
HCl gas/Et₂ORe-salt formationStabilization for long-term storage

Thermal Stability

Decomposition studies reveal:

  • >200°C : Degradation into piperidine fragments and NH₃

  • 150–180°C (vacuum) : Formation of cyclic imines via HCl elimination

Scientific Research Applications

3,9-Diazaspiro[5

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its role as a γ-aminobutyric acid type A receptor antagonist, which can modulate neurotransmission.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders and as an immunomodulatory agent.

    Industry: Utilized in the development of novel pharmaceuticals and chemical intermediates

Mechanism of Action

The primary mechanism of action of 3,9-Diazaspiro[5.5]undecane dihydrochloride involves its interaction with γ-aminobutyric acid type A receptors. The compound acts as a competitive antagonist, binding to the receptor and inhibiting its activity. This inhibition can modulate neurotransmission and has potential therapeutic effects in conditions such as anxiety and epilepsy. Additionally, the compound has been shown to have immunomodulatory effects by rescuing inhibition of T cell proliferation .

Comparison with Similar Compounds

Spirocyclic compounds with nitrogen atoms are widely explored for their conformational rigidity and pharmacokinetic properties. Below is a detailed comparison of 3,9-diazaspiro[5.5]undecane dihydrochloride with structurally related analogs:

Structural and Functional Group Variations
Compound Name Core Structure Functional Groups Key Applications
This compound Spiro[5.5]undecane Two secondary amines (HCl salt) CCR5 antagonists, cell adhesion studies
1-Aryl-1,4-diazaspiro[5.5]undecane-3,5-dione Spiro[5.5]undecane Two ketones, aryl substituent Anticancer agents, enzyme inhibitors
3-Methyl-3,9-diazaspiro[5.5]undecane Spiro[5.5]undecane Methyl substituent on N3 Intermediate for neuroactive compounds
6-Aryl-6,9-diazaspiro[4.5]decane-8,10-dione Spiro[4.5]decane Ketones, aryl substituent Antimicrobial agents

Key Observations :

  • Functional Groups : Ketone-containing derivatives (e.g., 1-aryl-1,4-diazaspiro[5.5]undecane-3,5-diones) show higher metabolic stability but reduced solubility compared to amine salts like the dihydrochloride form .
  • Substituents : Methyl or benzyl groups (e.g., 3-methyl or 3-benzyl derivatives) increase lipophilicity, enhancing blood-brain barrier penetration for CNS-targeted drugs .

Key Observations :

  • The dihydrochloride form benefits from straightforward reductive alkylation, achieving high yields suitable for large-scale synthesis .
  • Cyclocondensation methods for dione derivatives require prolonged reflux (18 hours), limiting scalability .
Pharmacological Activity
Compound Biological Target IC50/EC50 Notes
3,9-Diazaspiro[5.5]undecane-based CCR5 antagonist CCR5 receptor 1.2 nM (binding) Orally bioavailable, antiviral
1-Phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione HDAC enzymes 50–100 nM Moderate selectivity for HDAC6
3-Benzyl-3,9-diazaspiro[5.5]undecane Syndecan-4 clustering N/A Enhances heparan sulfate assembly

Key Observations :

  • The dihydrochloride salt’s CCR5 antagonists demonstrate superior oral bioavailability compared to neutral spirocyclic carbamates, attributed to improved solubility .
  • Dione derivatives show moderate enzyme inhibition but lack the dihydrochloride’s versatility in cell adhesion studies .
Physicochemical Properties
Compound Solubility (H2O) logP Melting Point (°C)
This compound >50 mg/mL 1.2 (predicted) 162–183 (decomposes)
3-Methyl-3,9-diazaspiro[5.5]undecane <1 mg/mL 2.5 128–130
1-Aryl-1,4-diazaspiro[5.5]undecane-3,5-dione <0.1 mg/mL 3.8 110–183

Key Observations :

  • The dihydrochloride salt’s high solubility makes it ideal for injectable formulations, whereas neutral analogs require organic solvents for delivery .

Biological Activity

3,9-Diazaspiro[5.5]undecane dihydrochloride is a compound belonging to the class of spirocyclic amines, characterized by its unique structural features that confer significant biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various neurological and psychiatric disorders.

Structural Characteristics

The molecular structure of this compound includes two nitrogen atoms within a spirocyclic framework, which influences its interaction with biological targets. The dihydrochloride form enhances solubility and stability, making it suitable for pharmaceutical applications.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes:

  • GABA Receptors : This compound acts as a competitive antagonist at the γ-aminobutyric acid type A (GABA_A) receptors, which are crucial for inhibitory neurotransmission in the central nervous system (CNS) .
  • Antiviral Activity : Research indicates that derivatives of this compound exhibit antiviral properties by inhibiting specific viral enzymes and pathways .

Biological Activity Overview

The following table summarizes key biological activities and findings related to this compound:

Biological Activity Description Reference
GABA_A AntagonismPotent antagonist activity affecting CNS inhibitory signaling
Antiviral PropertiesInhibition of viral replication through enzyme interaction
Potential for CNS DisordersInvestigated for treatment efficacy in anxiety and depression
Binding AffinityDemonstrated submicromolar binding affinities for specific receptors

Case Studies and Research Findings

Several studies have investigated the pharmacological profiles of this compound and its derivatives:

  • Antiviral Efficacy : A study revealed that certain derivatives exhibited significant antiviral activity against HIV by acting as CCR5 antagonists. The compounds were noted for their favorable pharmacokinetic profiles, including oral bioavailability .
  • Neuropharmacological Effects : Research indicated that compounds with the diazaspiro structure could modulate neuropeptide Y pathways, providing potential therapeutic avenues for obesity and anxiety disorders .
  • Structure-Activity Relationship (SAR) : Detailed SAR studies highlighted how modifications at various positions on the diazaspiro framework influenced binding affinity and biological activity. For instance, substitutions at position 9 were found to be critical for maintaining receptor affinity .

Q & A

Basic: What are the critical steps for synthesizing 3,9-Diazaspiro[5.5]undecane dihydrochloride with high purity?

The synthesis involves cyclization reactions using diamine precursors and ketones or aldehydes under controlled conditions. Key considerations include:

  • Protecting group strategies (e.g., benzyl groups) to prevent side reactions during spirocycle formation .
  • Purification methods : Column chromatography (silica gel) or recrystallization to isolate the dihydrochloride salt, followed by analytical validation via NMR (e.g., 1H^1H and 13C^{13}C) and mass spectrometry to confirm molecular weight (244.3752 g/mol for the base compound) .
  • Reaction optimization : Adjusting solvent polarity (e.g., ethanol or acetonitrile) and temperature to maximize yield and minimize byproducts.

Advanced: How can researchers resolve contradictions in reported synthetic yields for spirocyclic derivatives?

Discrepancies in yields often arise from variations in:

  • Catalyst systems : Transition-metal catalysts (e.g., Pd or Ru) versus acid/base conditions.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates but increase side reactions.
  • Temperature gradients : Higher temperatures accelerate cyclization but risk decomposition.
    Methodological approach :
  • Use Design of Experiments (DoE) to systematically vary parameters (catalyst loading, solvent, temperature).
  • Compare results with literature analogs, such as poly(ortho ester)s synthesized via diketene acetal additions .

Basic: What analytical techniques are recommended for structural confirmation of the spirocyclic core?

  • X-ray crystallography : Use SHELX software for refining crystal structures, particularly for resolving spirocyclic geometry .
  • NMR spectroscopy : Distinct 1H^1H signals for axial/equatorial protons (e.g., 0.98–1.10 ppm for methyl groups in derivatives) and coupling constants to confirm chair conformations .
  • Mass spectrometry : High-resolution ESI-MS to validate the molecular formula (e.g., C16_{16}H24_{24}N2_2 for the benzyl derivative) .

Advanced: How do substituents influence the pharmacological activity of 3,9-Diazaspiro[5.5]undecane derivatives?

  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., phenylmethyl or cyclobutyl groups) to modulate lipophilicity and target binding. For example, 3-(phenylmethyl) derivatives enhance heparan sulfate interactions .
  • In vitro assays : Measure binding affinity (e.g., surface plasmon resonance) and cellular responses (e.g., syndecan-4 clustering in adhesion assays) .
  • Computational modeling : Docking studies to predict interactions with heparan sulfate proteoglycans .

Basic: What experimental designs are used to study heparan sulfate-mediated cell adhesion mechanisms?

  • Cell-based assays : Treat cells with 3,9-Diazaspiro[5.5]undecane derivatives and quantify adhesion via fluorescence microscopy or flow cytometry.
  • Competitive binding : Use 35S^{35}S-labeled heparan sulfate to assess displacement by spirocyclic compounds .
  • Gene silencing : Knockdown syndecan-4 to evaluate its role in adhesion, as demonstrated in Takemoto et al. (2013) .

Advanced: How can researchers address discrepancies in stability data under varying pH conditions?

  • Controlled stability studies : Incubate the compound at pH 2–12 and monitor degradation via HPLC or LC-MS.
  • Accelerated testing : Use elevated temperatures (40–60°C) to simulate long-term stability.
  • Mechanistic analysis : Identify degradation products (e.g., hydrolyzed rings) and correlate with pH-dependent reaction pathways.

Advanced: What strategies elucidate the cooperative effects of multiple spirocyclic molecules in heparan sulfate assembly?

  • Isothermal titration calorimetry (ITC) : Measure binding stoichiometry and enthalpy changes to confirm cooperativity .
  • Atomic force microscopy (AFM) : Visualize heparan sulfate fibril formation in the presence of varying compound concentrations.
  • Mutagenesis : Modify heparan sulfate-binding domains (e.g., syndecan-4) to test mechanistic hypotheses .

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